N-[3-(2-methoxyphenyl)phenyl]acetamide
Description
N-[3-(2-Methoxyphenyl)phenyl]acetamide is an aromatic acetamide derivative featuring a phenyl ring substituted with a methoxy group at the ortho position, linked to an acetamide moiety via a meta-substituted phenyl group. The methoxy group enhances solubility and influences electronic properties, making such compounds versatile in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[3-(2-methoxyphenyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11(17)16-13-7-5-6-12(10-13)14-8-3-4-9-15(14)18-2/h3-10H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZXZBVYJRWORZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Analogs :
N-[4-[[(2R)-1-[4-[3-[(2-Methoxyphenyl)methoxy]propoxy]phenyl]-6-oxo-2-piperazinyl]methoxy]phenyl]acetamide (C₃₀H₃₅N₃O₆)
- Features a complex piperazine ring and extended alkoxy chains. The 2-methoxyphenyl group enhances π-π stacking, while the piperazine moiety may confer basicity and hydrogen-bonding capacity .
- Predicted properties: Boiling point 793.3°C, density 1.209 g/cm³ .
N-[5-Methoxy-2-[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl]acetamide (3j, C₂₄H₂₁NO₄) Contains dual methoxy groups on adjacent phenyl rings and a propen-1-yl ketone group. The conjugated system likely increases UV absorption and reactivity in cyclization reactions .
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (C₁₁H₈Cl₂N₂OS)
Substituent Impact Table :
2.3 Physicochemical and Spectroscopic Properties
- Melting Points :
- Spectroscopic Data :
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